molecular formula C9H16N4O2 B2799075 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2101195-78-0

4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2799075
CAS No.: 2101195-78-0
M. Wt: 212.253
InChI Key: NSVAGMBQDQLDMV-UHFFFAOYSA-N
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Description

4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 1-isopropyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and substituted pyrazole compounds .

Scientific Research Applications

4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxyethyl group can also facilitate interactions with biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(2-hydroxyethyl)benzamide
  • 4-Amino-N-(2-hydroxyethyl)-2-nitroaniline
  • 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has a unique pyrazole ring structure that imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-6(2)13-8(7(10)5-12-13)9(15)11-3-4-14/h5-6,14H,3-4,10H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVAGMBQDQLDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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